(E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE
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Overview
Description
(E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. The starting materials often include dibenzofuran derivatives and propenamide precursors. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran Derivatives: These compounds share a similar core structure and may exhibit comparable chemical and biological properties.
Propenamide Derivatives: These compounds have similar functional groups and may undergo similar chemical reactions.
Uniqueness
(E)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-2,3-DIPHENYL-2-PROPENAMIDE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H21NO3 |
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Molecular Weight |
419.5g/mol |
IUPAC Name |
(E)-N-(2-methoxydibenzofuran-3-yl)-2,3-diphenylprop-2-enamide |
InChI |
InChI=1S/C28H21NO3/c1-31-27-17-23-21-14-8-9-15-25(21)32-26(23)18-24(27)29-28(30)22(20-12-6-3-7-13-20)16-19-10-4-2-5-11-19/h2-18H,1H3,(H,29,30)/b22-16+ |
InChI Key |
MCDDVQSKZSOTPB-CJLVFECKSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=CC4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)/C(=C/C4=CC=CC=C4)/C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C(=CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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